Cyclohexylammonium oleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38945-70-9 |
|---|---|
Molecular Formula |
C18H34O2.C6H13N C24H47NO2 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
cyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);6H,1-5,7H2/b10-9-; |
InChI Key |
WNPNSXNXDXEXAN-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Cyclohexylammonium Oleate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups present in cyclohexylammonium oleate (B1233923). mdpi.com These techniques probe the vibrational motions of molecules, offering a unique fingerprint of the compound's structure. mdpi.com
FTIR spectroscopy is instrumental in confirming the formation of the ammonium (B1175870) carboxylate salt structure of cyclohexylammonium oleate. The analysis of the FTIR spectrum reveals the disappearance of the characteristic carboxylic acid C=O stretching vibration of oleic acid, typically observed around 1710 cm⁻¹. researchgate.net In its place, new absorption bands emerge that are indicative of the carboxylate anion (COO⁻).
Specifically, the spectrum of the salt shows strong asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch typically appears in the region of 1610-1560 cm⁻¹, while the symmetric stretch is found between 1440-1360 cm⁻¹. researchgate.net
The presence of the cyclohexylammonium cation is confirmed by the characteristic N-H stretching and bending vibrations. The broad absorption bands in the 3000-2800 cm⁻¹ region can be attributed to the N-H stretches of the ammonium group, overlapping with the C-H stretching vibrations of the cyclohexyl and oleyl chains. The symmetric and asymmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups from the oleate and cyclohexyl moieties are also prominent in the 2950-2850 cm⁻¹ range. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2925 | Asymmetric CH₂ stretching | Oleyl and Cyclohexyl chains |
| ~2854 | Symmetric CH₂ stretching | Oleyl and Cyclohexyl chains |
| ~1570 | Asymmetric COO⁻ stretching | Carboxylate |
| ~1466 | In-plane O-H bending (residual) | Carboxylic Acid |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. rsc.org In the analysis of this compound, Raman spectroscopy is effective in characterizing the hydrocarbon chains and the C=C double bond of the oleate moiety.
Key Raman bands for the oleate portion include the C=C stretching vibration, typically found around 1655 cm⁻¹, and the =C-H stretching mode near 3010 cm⁻¹. researchgate.net The conformation of the long alkyl chain can be studied through the analysis of various CH₂ and CH₃ deformation modes, such as twisting and scissoring vibrations. nih.gov For instance, the ratio of the intensities of the C=C stretching band to the CH₂ scissoring band can provide information about the degree of unsaturation. nih.gov
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3010 | =C-H stretching | Olefinic |
| ~2900-2970 | C-H stretching (CH₃) | Alkyl |
| ~2847-2883 | C-H stretching (CH₂) | Alkyl |
| ~1740 | C=O stretching (residual) | Carboxylic Acid |
| ~1655 | C=C stretching | Olefinic |
| ~1440 | CH₂ scissoring | Alkyl |
Note: The Raman shifts can be influenced by factors such as intermolecular interactions and physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom. upertis.ac.id
The ¹H NMR spectrum of this compound displays characteristic signals for both the cyclohexylammonium cation and the oleate anion. The protons on the double bond of the oleate chain typically appear as a multiplet around 5.3 ppm. magritek.com The allylic protons (CH₂ groups adjacent to the double bond) resonate at approximately 2.0 ppm. The signals for the numerous methylene (CH₂) groups of the long alkyl chain overlap to form a broad multiplet between 1.2 and 1.6 ppm. The terminal methyl (CH₃) group of the oleate chain usually appears as a triplet around 0.8-0.9 ppm.
For the cyclohexylammonium cation, the proton attached to the nitrogen atom (N-H) would likely be a broad signal, and its chemical shift can be variable. The methine proton (CH group attached to the nitrogen) would appear as a multiplet, and the various methylene protons of the cyclohexane (B81311) ring would produce a complex set of signals in the upfield region of the spectrum. chemicalbook.com
Table 3: Typical ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Proton Environment | Moiety |
|---|---|---|
| ~5.3 | -CH=CH- | Oleate |
| ~3.0 | -CH-NH₃⁺ | Cyclohexylammonium |
| ~2.2 | -CH₂-COO⁻ | Oleate |
| ~2.0 | -CH₂-CH=CH- | Oleate |
| 1.2-1.8 | -(CH₂)n- and ring CH₂ | Oleate and Cyclohexylammonium |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carboxylate carbon (COO⁻) of the oleate anion is typically observed in the downfield region, around 180 ppm. The two olefinic carbons (-CH=CH-) of the oleate chain resonate at approximately 130 ppm. The carbons of the long methylene chain appear as a series of signals between 20 and 40 ppm. The terminal methyl carbon is found at the most upfield position, around 14 ppm.
For the cyclohexylammonium cation, the carbon atom attached to the nitrogen (C-N) would be expected to resonate around 50-60 ppm. The other carbons of the cyclohexane ring would appear in the 20-40 ppm range, potentially overlapping with the signals from the oleate chain. chemicalbook.com
Table 4: Typical ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Environment | Moiety |
|---|---|---|
| ~180 | -COO⁻ | Oleate |
| ~130 | -CH=CH- | Oleate |
| ~53 | -CH-NH₃⁺ | Cyclohexylammonium |
| 22-35 | -(CH₂)n- and ring CH₂ | Oleate and Cyclohexylammonium |
Note: The exact chemical shifts can vary based on experimental conditions.
To unambiguously assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.orgnumberanalytics.comucl.ac.uk
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. longdom.orgscribd.com In this compound, COSY spectra would show cross-peaks between the olefinic protons and the adjacent allylic protons, as well as between neighboring methylene protons along the alkyl chain and within the cyclohexane ring. This helps to trace the connectivity of the proton network.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.com Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, greatly facilitating the assignment of the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). magritek.com This is particularly useful for identifying the connectivity between different functional groups. For instance, an HMBC experiment could show a correlation between the allylic protons and the olefinic carbons, or between the protons on the carbon alpha to the carboxylate group and the carboxylate carbon itself.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is valuable for determining the three-dimensional structure and conformation of this compound in solution.
By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation. In a typical analysis, the compound would be ionized, often using "soft" ionization techniques like electrospray ionization (ESI) to keep the ionic pair intact or to observe the individual ions.
The analysis can reveal the mass-to-charge ratio (m/z) of the intact ionic pair, as well as the individual cyclohexylammonium cation and oleate anion. High-resolution mass spectrometry provides highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve selecting a specific ion, fragmenting it, and analyzing the resulting product ions. lcms.cz This process provides definitive structural information by showing characteristic bond cleavages. lcms.cz For instance, fragmentation of the oleate anion would yield a series of product ions corresponding to losses along its long alkyl chain, while the cyclohexylammonium cation would fragment in a manner characteristic of its cyclic structure. While hard ionization methods can produce extensive fragmentation useful for structural details, they often result in the molecular ion being small or absent. libretexts.org
Table 1: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Theoretical Monoisotopic Mass (m/z) | Description |
| Cyclohexylammonium Cation | C₆H₁₄N⁺ | 100.1126 | The positively charged cation. |
| Oleate Anion | C₁₈H₃₃O₂⁻ | 281.2481 | The negatively charged anion. |
| Intact Ion Pair | C₂₄H₄₇NO₂ | 381.3607 | The complete, non-covalently bound molecule. |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Architecture
X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline materials, from the atomic arrangement within a single crystal to the bulk properties of a powder.
Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the solid-state structure of a compound. For this compound, this technique can precisely determine bond lengths, bond angles, and the spatial arrangement of the cyclohexylammonium cations and oleate anions in the crystal lattice. A key feature revealed by this analysis is the intricate network of hydrogen bonds. scispace.com Specifically, strong N-H···O hydrogen bonds form between the ammonium group of the cation and the carboxylate group of the anion, which are crucial for the stability of the crystal structure. scispace.comnih.gov The analysis of cyclohexylammonium carboxylate salts often reveals that they form well-defined topologies, such as layers or columns, dictated by the hydrophobic and hydrophilic parts of the molecules. acs.org The crystal system, space group, and unit cell dimensions are all fundamental parameters obtained from this analysis. semanticscholar.orgiucr.org
Table 2: Representative Crystallographic Data for Cyclohexylammonium Carboxylate Salts
| Parameter | Description | Typical Values |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic. scispace.comsemanticscholar.orgiucr.org |
| Space Group | The specific symmetry group of the crystal. | P1, C2/c. semanticscholar.orgiucr.org |
| Hydrogen Bonding | Key intermolecular interactions. | N-H···O bonds linking cations and anions. scispace.comnih.gov |
| Supramolecular Structure | The overall assembly of molecules. | Layered or columnar structures. nih.govacs.org |
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the bulk crystalline properties of a material. thesolubilitycompany.com Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present. americanpharmaceuticalreview.com For this compound, PXRD is used to confirm that the bulk material corresponds to the structure determined by single-crystal XRD, to assess its phase purity, and to identify any potential polymorphic forms. americanpharmaceuticalreview.comresearchgate.net The pattern consists of a series of diffraction peaks at specific angles (2θ), with the position and intensity of the peaks being characteristic of the material's crystal structure. thesolubilitycompany.com For long-chain fatty acid salts, PXRD patterns often show characteristic sharp peaks, indicating a well-ordered material. nih.govscience.gov
Table 3: Information Obtainable from SAXS Analysis of Amphiphilic Systems
| Parameter | Description | Relevance to this compound |
| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | Characterizes the dimensions of the micelles or other assemblies. |
| Form Factor | Describes the shape of the individual scattering objects. | Determines if the aggregates are spherical, cylindrical, or another shape. diva-portal.org |
| Structure Factor | Describes the spatial arrangement of the aggregates. | Indicates the degree of ordering and distance between micelles in solution. |
| Correlation Length | The characteristic distance over which structural order persists. | Defines the size of the polar and non-polar domains in the liquid structure. researchgate.net |
Microscopic and Imaging Techniques for Morphological Analysis
Microscopic techniques provide direct visual information about the surface topography and elemental composition of a material, offering a complementary perspective to diffraction and spectroscopic methods.
Scanning Electron Microscopy (SEM) is used to generate high-resolution images of the surface of a sample, revealing its morphology, such as particle shape and texture. minia.edu.eg For crystalline materials like fatty acid salts, SEM can visualize features such as plate-like or fibrous structures. researchgate.net It is a crucial tool for understanding the physical form of the bulk material. jifro.ir
Coupled with SEM, Energy-Dispersive X-ray (EDX or EDS) analysis provides elemental composition data. xmu.edu.cneag.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. nih.gov The EDX detector measures the energy of these X-rays to identify the elements. For this compound (C₂₄H₄₇NO₂), an EDX spectrum would confirm the presence of carbon (C), nitrogen (N), and oxygen (O), and could be used to verify the absence of unexpected elemental impurities. researchgate.netmuanalysis.com This combined SEM-EDX approach allows for the simultaneous characterization of both the morphology and the elemental makeup of the sample. nih.gov
Table 4: Expected Elemental Composition from EDX Analysis
| Element | Symbol | Expected Presence | Purpose of Detection |
| Carbon | C | Yes | Confirms the organic backbone of both the oleate and cyclohexylammonium ions. |
| Nitrogen | N | Yes | Confirms the presence of the cyclohexylammonium cation. |
| Oxygen | O | Yes | Confirms the presence of the carboxylate group of the oleate anion. |
| Other Elements | - | No (in a pure sample) | Detection would indicate the presence of impurities or contaminants. |
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a powerful analytical technique for visualizing the minute structures of materials at the nanoscale. nanoscience.com Unlike optical microscopes that use visible light, TEM employs a high-energy electron beam that is accelerated through an exceptionally thin sample, typically less than 100 nm thick. nanoscience.com This allows for magnifications of up to 50 million times, revealing details at the atomic level. nanoscience.com The significantly shorter wavelength of electrons compared to visible light enhances the microscope's resolution by several orders of magnitude. nanoscience.com
In the context of this compound, TEM is instrumental in characterizing the morphology and size distribution of any resulting nanostructures. The formation of micelles, vesicles, or other self-assembled structures can be directly observed. A series of electromagnetic lenses and apertures within the microscope column focus the electron beam onto the sample and magnify the resulting image onto a detector, such as a phosphor screen or a specialized camera. nanoscience.com
Advanced TEM techniques, such as cryo-TEM, allow for the imaging of specimens in their near-native, hydrated state by flash-freezing them. This is particularly useful for delicate biological or soft-matter structures, like those that could be formed by this compound, preserving their native architecture for imaging. utoronto.ca Furthermore, analytical techniques associated with TEM, such as Energy-Dispersive X-ray Spectroscopy (EDX) and Electron Energy-Loss Spectroscopy (EELS), can provide chemical analysis on a nano-scale, determining the elemental composition of the observed structures. mdpi.com
Table 1: Key Parameters in Transmission Electron Microscopy (TEM)
| Parameter | Description | Relevance to this compound Analysis |
| Accelerating Voltage | The voltage used to accelerate the electron beam, typically ranging from 80 kV to 300 kV. nanoscience.com | Higher voltages allow for penetration of thicker samples and can provide higher resolution. The choice of voltage depends on the sample's thickness and sensitivity to beam damage. |
| Magnification | The degree to which the image of the sample is enlarged. | Enables the visualization of nanoscale features, such as the size and shape of micelles or vesicles formed by this compound. |
| Resolution | The smallest distance between two points that can be distinguished as separate. | High resolution is critical for observing the fine details of self-assembled structures and any internal organization. |
| Sample Preparation | The method used to create an electron-transparent thin section of the material. | For this compound, this could involve negative staining, thin sectioning, or cryo-preparation to enhance contrast and preserve morphology. utoronto.ca |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability Monitoring
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. uzh.chhunterlab.com When a molecule absorbs light, an electron is promoted from a ground electronic state to a higher energy excited state. msu.edumatanginicollege.ac.in The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing information about the types of electronic transitions occurring. uzh.chmsu.edu
For this compound, the primary chromophores—the parts of the molecule that absorb light—are associated with the oleate portion, specifically the carbon-carbon double bond (C=C) and the carboxylate group (-COO⁻). The cyclohexylammonium cation does not typically absorb light in the conventional UV-Vis range (200-800 nm). The electronic transitions observed in the UV-Vis spectrum of this compound would likely be of the π → π* and n → π* types. matanginicollege.ac.inhacettepe.edu.tr
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands.
n → π transitions* involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylate group) to a π* antibonding orbital. uzh.chmatanginicollege.ac.in These transitions are generally of lower energy and intensity compared to π → π* transitions. matanginicollege.ac.in
Table 2: Potential Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Relative Energy | Relative Intensity |
| π → π | π (C=C) → π (C=C) | High | High |
| n → π | n (C=O) → π (C=O) | Low | Low |
UV-Vis spectroscopy is also a valuable tool for monitoring the stability of formulations containing this compound. hunterlab.com Chemical changes in the molecule, such as oxidation of the double bond in the oleate chain, can alter the electronic structure and, consequently, the UV-Vis absorption spectrum. By monitoring changes in the absorbance intensity or the position of the absorption maximum (λmax) over time, one can assess the stability of the compound under various conditions, such as exposure to heat, light, or different pH environments. hunterlab.com For instance, a decrease in the intensity of the π → π* absorption band could indicate the degradation of the oleate's double bond. This makes UV-Vis spectroscopy a straightforward and effective method for quality control and stability studies. hunterlab.com
Theoretical and Computational Investigations of Cyclohexylammonium Oleate Systems
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic characteristics of molecular systems. These methods allow for a detailed understanding of the electronic structure, energetics, and reactivity of cyclohexylammonium oleate (B1233923).
Electronic Structure and Energetics of Cyclohexylammonium Oleate
Ab initio and DFT calculations can be employed to determine the optimized geometry and electronic structure of the this compound ion pair. nih.gov These calculations typically involve the cyclohexylammonium cation and the oleate anion as the fundamental interacting units. The primary interaction is the electrostatic attraction between the positively charged ammonium (B1175870) group (-NH3+) of the cyclohexylammonium cation and the negatively charged carboxylate group (-COO-) of the oleate anion. researchgate.net
The energetics of the ion pair formation can be quantified by calculating the binding energy, which is the difference between the total energy of the ion pair and the sum of the energies of the individual isolated ions. This value provides a measure of the stability of the this compound entity.
Table 1: Calculated Energetic Properties of this compound
| Property | Calculated Value (kJ/mol) | Method |
|---|---|---|
| Binding Energy | -350 to -450 | DFT/B3LYP/6-311+G(d,p) |
| Proton Affinity (Cyclohexylamine) | ~930 | G3(MP2) |
Note: The values in this table are representative and derived from computational studies on similar ammonium carboxylate systems. Actual values for this compound would require specific calculations.
HOMO-LUMO Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. mdpi.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. wikipedia.org
For this compound, the HOMO is typically localized on the electron-rich oleate anion, specifically the carboxylate group, while the LUMO is predominantly centered on the cyclohexylammonium cation. This distribution suggests that the oleate anion is the primary site for electron donation (nucleophilic character), and the cyclohexylammonium cation is the likely site for accepting electrons (electrophilic character).
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the reactivity of the ion pair.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 to -7.5 eV |
| LUMO Energy | ELUMO | 1.0 to 2.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.5 to 9.5 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.25 to 2.75 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.75 to 4.75 eV |
Note: These values are estimations based on typical DFT calculations for similar ionic systems and are for illustrative purposes.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties, providing a means to compare theoretical models with experimental data. hymarc.org Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretches of the ammonium group and the C=O stretches of the carboxylate group.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of the ion pair in different environments. rsc.org UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT) to understand the electronic transitions within the molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov MD simulations of this compound can provide insights into its behavior in different phases and the nature of the interactions between the ions.
Simulation of this compound in Different Phases (e.g., liquid, solution)
MD simulations can model this compound in the liquid state or in solution to investigate its bulk properties and interactions with solvent molecules. fao.orgresearchgate.net In the liquid phase, simulations can reveal information about the local structure, such as the arrangement of the cyclohexyl and oleyl chains and the coordination of the ionic head groups. In solution, the simulations can shed light on how solvent molecules solvate the cation and anion and how this affects the ion pairing. pku.edu.cn
The dynamics of the system, such as diffusion coefficients of the individual ions, can be calculated from the simulation trajectories. rsc.org This information is valuable for understanding transport properties like ionic conductivity.
Investigation of Inter-ionic Interactions and Ion Pair Formation
A key aspect that can be investigated through MD simulations is the nature of the interactions between the cyclohexylammonium cation and the oleate anion. rsc.org The simulations can quantify the extent of ion pairing and distinguish between different types of ion pairs, such as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the cation and anion. pku.edu.cn
Radial distribution functions (RDFs) can be calculated from the simulation data to show the probability of finding one ion at a certain distance from another. rsc.org The analysis of RDFs provides a detailed picture of the local coordination environment around each ion and the strength of the ion pairing.
Table 3: Inter-ionic Distances from MD Simulations
| Interacting Atoms | Average Distance (Å) | Type of Interaction |
|---|---|---|
| N (cation) - O (anion) | 2.7 - 3.2 | Hydrogen Bonding / Electrostatic |
Note: The distances are typical values observed in MD simulations of ammonium carboxylate ionic liquids.
Simulation of Self-Assembly Processes at the Molecular Level
The self-assembly of this compound in solution is a complex process driven by the amphiphilic nature of its constituent ions. Molecular dynamics (MD) and coarse-grained (CG) simulations are powerful tools to investigate these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.
Due to the relatively large size of the cyclohexylammonium and oleate ions, and the long timescales involved in self-assembly, all-atom MD simulations can be computationally expensive. frontiersin.org Therefore, coarse-grained models are frequently employed. In a CG approach, groups of atoms are represented as single beads, which significantly reduces the number of degrees of freedom in the system and allows for the simulation of larger systems over longer timescales. nih.gov Dissipative particle dynamics (DPD), a mesoscopic simulation technique, is particularly well-suited for studying the phase behavior of surfactants. rsc.org
Simulations can track the spontaneous aggregation of cyclohexylammonium and oleate ions from a random distribution in a solvent to form various structures. Depending on the concentration, temperature, and solvent properties, these simulations can predict the formation of spherical micelles, worm-like micelles, vesicles, or lamellar phases. nih.gov For instance, simulations of oleic acid have shown that the protonation state of the head group significantly influences the resulting aggregate morphology, with deprotonated oleate favoring the formation of worm-like micelles. nih.gov In the case of this compound, the ionic interactions between the ammonium headgroup and the carboxylate group, along with the hydrophobic interactions of the cyclohexyl and oleyl tails, would be the primary drivers of self-assembly.
These simulations can provide detailed information about the structure and dynamics of the aggregates, such as:
Micellar Size and Shape: The aggregation number (number of monomers per micelle) and the geometry of the micelles can be determined.
Core and Corona Structure: The distribution of the oleate tails within the micellar core and the arrangement of the cyclohexylammonium headgroups at the micelle-solvent interface can be visualized.
Solvent Penetration: The extent to which solvent molecules penetrate the micellar core can be quantified.
Dynamics of Monomer Exchange: The rate at which individual surfactant ions leave and join a micelle can be calculated, providing insights into the stability of the aggregates. core.ac.uk
The following table illustrates typical parameters that can be extracted from molecular simulations of surfactant self-assembly.
| Parameter | Description | Typical Simulation Output |
| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | A distribution of Nagg values over time. |
| Radius of Gyration (Rg) | A measure of the size and shape of the micellar aggregate. | Time-averaged Rg values for different aggregate sizes. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Quantification of the hydrophobic core's exposure to the solvent. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from another particle. | Provides detailed information on the packing of surfactant tails and the hydration of headgroups. |
Statistical Mechanics and Thermodynamic Modeling
Statistical mechanics and thermodynamic modeling provide a theoretical framework for understanding and predicting the macroscopic behavior of this compound systems based on their microscopic properties.
Dimerization and Premicellar Aggregation Models for Oleate Systems
In aqueous solutions of ionic surfactants like this compound, the formation of micelles is often preceded by the formation of smaller aggregates, such as dimers and trimers, at concentrations well below the critical micelle concentration (CMC). This phenomenon, known as premicellar aggregation, can significantly influence the physicochemical properties of the solution. nih.gov
Thermodynamic models for premicellar aggregation typically consider a stepwise association process, where monomers (M) associate to form dimers (M2), which can then associate with another monomer to form a trimer (M3), and so on. Each step is characterized by an equilibrium constant (Ki):
M + Mi-1 ⇌ Mi ; Ki = [Mi] / ([M] [Mi-1])
The values of these equilibrium constants can be related to the standard free energy change of aggregation (ΔG°agg), which includes contributions from hydrophobic interactions, electrostatic interactions, and changes in translational and rotational entropy. For oleate systems, the hydrophobic interaction between the long alkyl chains is the primary driving force for aggregation. The electrostatic repulsion between the carboxylate headgroups opposes this aggregation, but this can be screened by the presence of counterions like cyclohexylammonium.
Computational studies on fatty acid soap solutions have highlighted the importance of hydrogen bonding and hydrophobic interactions in facilitating premicellar aggregation. nih.gov These models can be used to predict the distribution of aggregate sizes as a function of surfactant concentration and to understand how factors like temperature and ionic strength affect the onset of aggregation.
Modeling of Surface Tension and Adsorption Phenomena
The adsorption of this compound at interfaces, such as the air-water or oil-water interface, leads to a reduction in surface tension. Thermodynamic models of adsorption relate the surface tension (γ) to the bulk concentration of the surfactant (C) and the surface excess concentration (Γ). The Gibbs adsorption isotherm is a fundamental equation in this context:
dγ = -Σi Γi dμi
where μi is the chemical potential of component i. For a dilute solution of a 1:1 ionic surfactant like this compound, this can be simplified to:
Γ = - (1 / (2RT)) * (dγ / dlnC)
Various models have been developed to describe the relationship between surface tension and concentration, such as the Langmuir and Frumkin isotherms. These models account for the interactions between adsorbed molecules at the interface. griffith.edu.au
Computational approaches, such as molecular dynamics simulations, can be used to directly simulate the interface and calculate the surface tension from the pressure tensor components. These simulations can also provide a molecular-level picture of the adsorbed surfactant layer, including its thickness, density, and the orientation of the cyclohexylammonium and oleate ions. griffith.edu.au
The following table presents a conceptual comparison of different adsorption isotherm models that could be applied to this compound.
| Model | Key Assumptions | Equation Form (Conceptual) |
| Langmuir | Ideal adsorption, monolayer coverage, no interactions between adsorbed molecules. | Γ = Γmax * (KC / (1 + KC)) |
| Frumkin | Non-ideal adsorption, considers lateral interactions between adsorbed molecules. | K * C = (θ / (1 - θ)) * exp(-aθ) |
| Szyszkowski | Empirical model that relates surface tension to concentration. | γ = γ0 - B * ln(1 + C/A) |
Phase Behavior Prediction for this compound in Complex Mixtures
Predicting the phase behavior of this compound in complex mixtures containing water, oils, and other additives is crucial for its application in various formulations. Thermodynamic models and simulation techniques can be employed to construct phase diagrams that map the regions of stability for different phases (e.g., micellar solutions, microemulsions, liquid crystals). researchgate.netnih.gov
For ionic liquids and surfactants, models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict phase equilibria in multicomponent systems. mdpi.com These models account for molecular size, shape, and intermolecular forces, including hydrogen bonding and electrostatic interactions.
Mesoscale simulation methods like Dissipative Particle Dynamics (DPD) are also powerful tools for predicting surfactant phase diagrams. rsc.org By systematically varying the composition and temperature of the simulated system, it is possible to identify the different phases and construct a phase diagram. This approach has been successfully used to predict the phase behavior of anionic surfactants. rsc.org
Machine learning techniques are also emerging as a promising approach for predicting surfactant phase behavior. nih.govacs.org By training a model on a large dataset of experimentally determined phase diagrams, it is possible to predict the phase behavior of new surfactant systems based on their molecular descriptors. nih.gov This approach could be applied to this compound by using molecular descriptors for the cyclohexylammonium cation and the oleate anion as inputs.
The construction of a ternary phase diagram for a this compound/oil/water system, for instance, would identify the regions of one-phase microemulsion, two-phase (oil-in-water or water-in-oil emulsion), and three-phase systems, which is critical for applications such as enhanced oil recovery or formulation of cleaning products.
Interfacial and Self Assembly Phenomena of Cyclohexylammonium Oleate
Micellization and Critical Aggregation Concentration (CAC) Studies
The self-assembly of surfactant molecules into aggregates such as micelles is a fundamental phenomenon that occurs above a specific concentration known as the Critical Aggregation Concentration (CAC), often referred to as the Critical Micelle Concentration (CMC). wikipedia.org Below the CAC, surfactant molecules exist predominantly as monomers in solution. As the concentration increases to the CAC, there is a sharp transition where monomers begin to associate into thermodynamically stable aggregates to minimize the unfavorable contact between their hydrophobic tails and the aqueous solvent. mdpi.com
The Critical Aggregation Concentration (CAC) is a key parameter characterizing the efficiency of a surfactant. Its determination relies on monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micellization. mdpi.com While specific CAC values for cyclohexylammonium oleate (B1233923) are not extensively documented in publicly available literature, the methods for its determination are well-established in surfactant science.
Common experimental techniques used to determine the CAC include:
Surface Tensiometry: This is a classic method where the surface tension of the solution is measured as a function of surfactant concentration. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension becomes nearly constant. The CAC is identified as the concentration at which this break in the plot of surface tension versus the logarithm of concentration occurs. mdpi.com
Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. A hydrophobic probe added to the solution will preferentially partition into the nonpolar core of the micelles as they form. This change in environment leads to a significant shift in the probe's fluorescence spectrum. The CAC is determined from the concentration at which this spectral shift begins. pku.edu.cn
Table 1: Common Experimental Methods for CAC Determination
| Method | Principle | Measured Property | Indication of CAC |
|---|---|---|---|
| Surface Tensiometry | Adsorption of surfactant monomers at the air-water interface reaches saturation at the CAC. | Surface Tension (γ) | Break point in the γ vs. log(Concentration) plot. mdpi.com |
| Conductivity | Change in the mobility of ionic species upon aggregation. | Electrical Conductivity (κ) | Change in slope of the κ vs. Concentration plot. pku.edu.cn |
| Fluorescence Probe | Partitioning of a hydrophobic fluorescent probe into the nonpolar micellar core. | Fluorescence Intensity / Wavelength Shift | Abrupt change in fluorescence properties vs. Concentration. pku.edu.cn |
The micellization process is sensitive to environmental conditions such as temperature and the presence of electrolytes (ionic strength).
Influence of Temperature: Temperature affects micellization through its influence on both the hydration of the hydrophilic headgroups and the hydrophobic effect associated with the hydrocarbon tails. For ionic surfactants, the relationship between CAC and temperature is often complex, sometimes showing a U-shaped curve where the CAC first decreases to a minimum value and then increases with temperature. scispace.comresearchgate.net
Initial Decrease in CAC: As temperature rises, the structured water molecules surrounding the hydrophobic oleate tails are disrupted, which strengthens the hydrophobic effect and favors micellization, thus lowering the CAC.
Subsequent Increase in CAC: At higher temperatures, the increased kinetic energy of the surfactant monomers can overcome the favorable interactions holding the micelle together. Furthermore, the hydration of the ionic headgroups may be disrupted, increasing repulsion and disfavoring aggregation, which leads to an increase in the CAC. scispace.comresearchgate.net
Influence of Ionic Strength: The addition of an electrolyte (increasing the ionic strength) has a pronounced effect on the micellar behavior of ionic surfactants like cyclohexylammonium oleate. The added ions screen the electrostatic repulsion between the negatively charged oleate headgroups within the micelle. nih.gov This reduction in repulsion allows the surfactant molecules to pack more closely together, making micelle formation more favorable. Consequently, an increase in ionic strength typically leads to:
A decrease in the CAC: With reduced electrostatic repulsion, aggregation can occur at a lower surfactant concentration. rsc.org
An increase in the micelle aggregation number: The number of monomers per micelle tends to increase as the headgroup repulsion is diminished, allowing for the formation of larger aggregates.
A transition in micelle shape: At higher salt concentrations, spherical micelles may grow into larger, non-spherical structures such as cylindrical or wormlike micelles. rsc.org
Table 2: Effects of Temperature and Ionic Strength on Micellar Properties
| Parameter | Effect | Underlying Reason |
|---|---|---|
| Increasing Temperature | Initially decreases, then may increase CAC. scispace.comresearchgate.net | Complex interplay between enhanced hydrophobic effect and disruption of headgroup hydration/increased kinetic energy. |
| Increasing Ionic Strength | Decreases CAC and increases aggregation number. rsc.org | Screening of electrostatic repulsion between ionic headgroups, promoting aggregation. |
Formation of Supramolecular Structures
Beyond simple spherical micelles, this compound can form a variety of more complex supramolecular structures. The specific morphology of these aggregates is governed by factors such as pH, concentration, and the presence of other components.
Vesicles are spherical, self-closed structures composed of one or more concentric lipid bilayers enclosing an aqueous core. nih.gov In the context of fatty acids, these are sometimes referred to as "ufasomes". wjahr.com Systems containing mixtures of a fatty acid (like oleic acid) and its corresponding salt (oleate) are well-known to spontaneously form vesicles in aqueous solutions. rsc.orgmdpi.com
The formation of vesicles in a this compound system is driven by the packing of the amphiphiles. The presence of both the protonated oleic acid (R-COOH) and the deprotonated oleate anion (R-COO⁻), paired with the cyclohexylammonium cation, is crucial. The hydrogen bonding between the carboxylic acid and carboxylate headgroups, combined with the specific geometry of the oleate chain, favors the formation of a bilayer structure over a micelle. nih.gov This bilayer then closes upon itself to eliminate unfavorable edge effects, resulting in the formation of a vesicle. The critical concentration for this process is often termed the critical vesicle concentration (CVC). rsc.org
The self-assembly of fatty acids is exquisitely sensitive to pH because pH controls the ionization state of the carboxylic acid headgroup. nih.govacs.org The equilibrium between the uncharged oleic acid and the charged oleate anion dictates the effective shape of the amphiphile and the nature of the interactions between headgroups, leading to distinct morphological transitions as pH is varied.
At low pH (below the pKa of oleic acid): The carboxyl group is protonated and uncharged. The molecule is poorly soluble in water and tends to separate as an oil phase.
In the intermediate pH range (around the pKa): A mixture of protonated oleic acid and ionized oleate exists. This acid-soap complex readily forms bilayer structures, leading to the formation of vesicles. acs.org
At high pH (well above the pKa): The carboxyl group is fully deprotonated, resulting in negatively charged oleate anions. The increased electrostatic repulsion between the headgroups favors a more curved interface, leading to the formation of micelles. acs.org
Therefore, by simply adjusting the pH of a this compound solution, one can induce transitions between different supramolecular structures, such as from vesicles to micelles, as the pH is increased. acs.orgnih.gov
This compound can be considered a "catanionic" surfactant, which is a salt formed by the association of a cationic surfactant (cyclohexylammonium) and an anionic surfactant (oleate). nih.gov The strong electrostatic attraction between the oppositely charged headgroups is a primary driving force for self-assembly in these systems. umd.edu
This strong attraction leads to several unique properties:
High Surface Activity: Catanionic surfactants often exhibit a much lower CAC and are more efficient at reducing surface tension compared to their individual parent surfactants.
Spontaneous Aggregation: The favorable interaction between the oleate anion and the cyclohexylammonium cation can lead to spontaneous formation of aggregates like vesicles or lamellar phases, even at very low concentrations. consensus.app
Formation of Dense Structures: The electrostatic attraction results in a more tightly packed arrangement of molecules at interfaces and within aggregates. This can lead to the formation of robust structures with unique rheological properties. researchgate.net
In a catanionic system, the molar ratio of the anionic to cationic component is a critical parameter that can be tuned to control the resulting morphology, transitioning from micelles to vesicles to precipitated lamellar phases as the ratio approaches equimolarity. nih.govconsensus.app
Adsorption at Interfaces and Surface Phenomena
Adsorption Mechanisms of this compound at Solid-Liquid Interfaces
Surface Potential and Surface Tension Measurements
Detailed experimental data regarding the surface potential and surface tension measurements of this compound solutions are not available in the reviewed scientific literature. Such measurements are crucial for understanding the behavior of a surfactant at interfaces. Surface tension measurements would typically reveal the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in the bulk solution, leading to a plateau in the surface tension values. Surface potential measurements provide insights into the electrical properties of the interface, which are important for understanding phenomena like electrostatic interactions and the stability of colloidal systems.
Table 1: Surface Tension of this compound Solutions (No specific data available in the reviewed literature)
| Concentration (mol/L) | Surface Tension (mN/m) |
|---|---|
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Interfacial Dynamics of this compound in Emulsions
Specific research on the interfacial dynamics of this compound in emulsions is not found in the current body of scientific literature. The study of interfacial dynamics in emulsions encompasses the investigation of how surfactants arrange themselves at the oil-water interface and how this arrangement influences the stability and rheological properties of the emulsion. Key aspects of interfacial dynamics include the rate of surfactant adsorption to newly created interfaces, the viscoelasticity of the interfacial film, and the response of the interface to deformations. While general principles of surfactant behavior in emulsions are understood, specific experimental findings and quantitative data for this compound are not presently available.
Table 2: Interfacial Properties of this compound in Emulsions (No specific data available in the reviewed literature)
| Emulsion System | Interfacial Tension (mN/m) | Interfacial Elasticity (mN/m) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Mechanistic Studies of Chemical Reactivity Involving Cyclohexylammonium Oleate
Role of Cyclohexylammonium Oleate (B1233923) as a Catalyst or Co-catalyst
Cyclohexylammonium oleate possesses functionalities that suggest it could act as a catalyst, particularly in reactions requiring acid-base or phase-transfer mediation. The oleate anion is the conjugate base of a weak acid and can function as a Brønsted-Lowry base, while the cyclohexylammonium cation is the conjugate acid of a weak base. This dual nature allows it to potentially participate in multiple catalytic cycles. Ammonium (B1175870) salts, in general, are known to catalyze various organic reactions, often behaving as dynamic complexes in solution that can be tuned by selecting the appropriate acid and base components.
Investigation of Reaction Kinetics and Mechanisms in Catalytic Processes
While specific kinetic studies on this compound as a catalyst are not extensively documented in publicly available literature, its potential catalytic activity can be inferred from related systems. The catalytic effect of ammonium salts often involves an equilibrium between the salt and its constituent free acid and amine. The rate of a reaction catalyzed by such a system would depend on the concentrations of the reactants and the active catalytic species.
A hypothetical kinetic investigation for a reaction catalyzed by this compound would likely follow a pseudo-first-order or second-order rate law, depending on the specific mechanism and reaction conditions. Key parameters influencing the reaction rate would include temperature, catalyst concentration, and the molar ratio of reactants. For instance, in phase-transfer catalysis, quaternary ammonium salts transport reactants across the interface of immiscible phases, and the reaction kinetics can be complex, often depending on the efficiency of this transport.
Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound
This interactive table illustrates the expected relationship between reactant concentration and initial reaction rate, assuming a first-order dependence on the reactant.
| Initial Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.001 |
| 0.2 | 0.002 |
| 0.3 | 0.003 |
| 0.4 | 0.004 |
The mechanism would likely involve the oleate anion acting as a base to deprotonate a substrate, increasing its nucleophilicity, while the cyclohexylammonium cation could stabilize anionic intermediates or participate in proton transfer steps.
This compound in Esterification and Transesterification Reactions
Esterification and transesterification are crucial industrial reactions, often catalyzed by acids or bases. This compound could theoretically function as a catalyst in these processes through a base-catalyzed pathway.
In a transesterification reaction, an ester is converted to another by exchanging its alkoxy group. Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. The oleate anion from this compound could act as a base, deprotonating the incoming alcohol to form a more potent alkoxide nucleophile. This increases the rate of the nucleophilic acyl substitution. The reaction equilibrium can be shifted by using a large excess of the alcohol.
For esterification , which is the reaction of a carboxylic acid and an alcohol, ammonium salts can serve as effective catalysts. The mechanism likely involves the initial formation of an equilibrium concentration of free oleic acid and cyclohexylamine (B46788) from the salt. The amine can then activate the carboxylic acid, while the oleic acid can participate in proton exchange. More directly, in a non-aqueous environment, the oleate anion could act as a base to deprotonate the alcohol, enhancing its nucleophilicity for attack on the protonated carboxylic acid.
Olefin Epoxidation and Oxidation Reactions Catalyzed by Oleate Systems
The epoxidation of olefins is a significant transformation in organic synthesis. While the oleate ion itself contains a double bond susceptible to epoxidation, certain metal-oleate complexes can catalyze such reactions. The role of this compound would likely be as a component of a more complex catalytic system.
Ammonium groups have been shown to direct the stereochemical outcome of epoxidation reactions in allylic and homoallylic amines. This directing effect suggests that the cyclohexylammonium cation could play a role in orienting the substrate relative to the oxidant. Furthermore, ionic liquids, which are salts often containing ammonium cations, have been successfully used as catalysts for olefin epoxidation in aqueous media, where they can enhance the solubility of hydrophobic substrates and act as the catalyst simultaneously.
A plausible catalytic cycle could involve the formation of a metal-peroxo species, where the oleate ligand modifies the metal center's electronic properties. The cyclohexylammonium cation would serve as the counter-ion. Alternatively, in phase-transfer catalysis, quaternary ammonium salts are known to transport oxidizing agents (like permanganate (B83412) or peroxy anions) into an organic phase to react with an olefin. This compound could potentially play a similar role, facilitating the interaction between a water-soluble oxidant and an oil-soluble olefin.
Hydrolysis and Saponification Pathways
Hydrolysis refers to the cleavage of a chemical bond by the addition of water. In the context of oleates, this typically involves the hydrolysis of an oleate ester to yield oleic acid and an alcohol. Saponification is a specific type of hydrolysis that occurs under basic conditions, yielding a carboxylate salt (soap) and an alcohol.
Acid- and Base-Catalyzed Hydrolysis of Oleate Esters
The hydrolysis of an oleate ester can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The process is initiated by the protonation of the ester's carbonyl oxygen by an acid (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol molecule is eliminated, and the carboxylic acid is regenerated upon final deprotonation. This reaction is reversible, and the position of the equilibrium is determined by the concentration of water.
Base-Catalyzed Hydrolysis (Saponification): This pathway is generally more efficient for ester cleavage because it is irreversible. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the oleate ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alkoxide ion (⁻OR) as the leaving group. The products are a carboxylic acid (oleic acid) and an alkoxide. In the basic medium, the oleic acid is immediately deprotonated by the alkoxide (or another hydroxide ion) to form the oleate carboxylate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion.
Factors Influencing Saponification Rates of this compound
The term "saponification of this compound" is chemically imprecise, as the compound is already a salt (a form of soap). The more relevant process is the saponification of an oleate ester, a reaction that produces an oleate salt. The rate of this saponification reaction is influenced by several key factors:
Temperature: Increasing the reaction temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This results in a higher reaction rate.
Concentration of the Base: A higher concentration of the base (e.g., NaOH) provides a greater concentration of hydroxide ions to attack the ester, thereby increasing the saponification rate.
Structure of the Ester: The rate is affected by the steric hindrance around the carbonyl group of the ester and the nature of the alcohol portion (the leaving group). Esters made from shorter-chain fatty acids tend to saponify more quickly.
Solvent and Phase Behavior: Saponification is often a heterogeneous reaction between an aqueous alkali solution and an insoluble oil or fat. The rate can be limited by the diffusion of reactants to the interface. The use of emulsifying agents (like the soap product itself) can increase the interfacial area and accelerate the reaction. The choice of solvent can also play a role; for example, adding ethanol (B145695) can increase the mutual solubility of the ester and the aqueous base.
Table 2: Factors Affecting the Rate of Saponification of an Oleate Ester
This interactive table summarizes the key factors and their impact on the reaction rate.
| Factor | Effect on Rate | Rationale |
| Temperature | Increases | Provides higher kinetic energy for molecules, overcoming the activation energy barrier. |
| Base Concentration | Increases | Higher concentration of nucleophilic hydroxide ions leads to more frequent attacks on the ester carbonyl. |
| Fatty Acid Chain Length | Decreases with length | Longer chains can increase steric hindrance and may have lower solubility in the reaction medium. |
| Mixing/Agitation | Increases | Improves contact between immiscible reactants (oil and aqueous base) by increasing the interfacial surface area. |
Interactions with Other Chemical Species
Complexation Reactions with Metal Ions
The oleate moiety of this compound can participate in complexation reactions with various metal ions. This interaction is primarily driven by the coordination of the carboxylate group of the oleate to the metal center. researchgate.net The nature of these complexes, including their geometry and stability, is influenced by several factors such as the type of metal ion, its oxidation state, and the reaction conditions. nih.govscienceopen.com
The formation of metal-oleate complexes often occurs at the interface of different phases, for instance, in the synthesis of nanoparticles where metal oleates can act as precursors. researchgate.net While specific studies detailing the complexation reactions of this compound are not prevalent, the behavior can be inferred from studies involving other oleate salts, such as sodium oleate. The carboxyl group of the oleate ligand binds to metal atoms, and the resulting complex can be either mononuclear or polynuclear. researchgate.net
The table below summarizes the types of metal-oleate complexes that have been studied, which provides a basis for understanding the potential complexation reactions involving the oleate from this compound.
| Metal Ion | Typical Oleate Complex Formula | Coordination Environment | Application/Context of Study |
| Iron (Fe³⁺/Fe²⁺) | Fe(oleate)₃ / Fe(oleate)₂ | Octahedral/Tetrahedral | Precursor for iron oxide nanoparticle synthesis researchgate.net |
| Cobalt (Co²⁺) | Co(oleate)₂ | Tetrahedral | Catalyst in oxidation reactions |
| Nickel (Ni²⁺) | Ni(oleate)₂ | Octahedral/Square Planar | Catalyst in oligomerization processes mdpi.com |
| Copper (Cu²⁺) | Cu(oleate)₂ | Square Planar | Wood preservative, catalyst |
| Zinc (Zn²⁺) | Zn(oleate)₂ | Tetrahedral | Vulcanization activator in rubber industry |
Influence on Physicochemical Properties of Colloidal Dispersions
This compound, as an amphiphilic salt, is expected to function as a surfactant, significantly influencing the physicochemical properties of colloidal dispersions like emulsions and suspensions. researchgate.netcore.ac.uk Its impact stems from its ability to adsorb at interfaces (e.g., oil-water), thereby reducing interfacial tension and modifying particle-particle interactions. microtrac.com The stability of such dispersions is governed by a balance of attractive forces (van der Waals) and repulsive forces (electrostatic or steric). ethz.ch
A key parameter in assessing the stability of colloidal systems is the zeta potential, which measures the magnitude of the electrostatic repulsion or attraction between particles. jocpr.com For oil-in-water emulsions, the charge of the droplets is determined by the emulsifier used. The use of a cationic surfactant generally results in a positive zeta potential. mdpi.com Given that this compound consists of a cationic head (cyclohexylammonium) and an anionic tail (oleate), its net effect on the zeta potential would depend on the orientation at the interface and the pH of the continuous phase. An increase in the absolute value of the zeta potential typically leads to enhanced electrostatic repulsion, which in turn improves the stability of the emulsion by preventing droplet aggregation. researchgate.netnih.gov
The particle size of the dispersed phase is another critical property affected by surfactants. Effective emulsifiers can facilitate the formation of smaller droplets during homogenization and prevent them from coalescing over time. mdpi.comkoreascience.kr The reduction in particle size can lead to improved long-term stability of the dispersion. koreascience.kr The concentration and efficiency of the surfactant play a crucial role; optimal concentrations lead to the smallest and most stable particle sizes.
The following tables present hypothetical yet representative data based on typical findings for ionic surfactants in oil-in-water emulsions, illustrating the potential influence of this compound.
Table 1: Effect of this compound Concentration on Emulsion Particle Size
| Concentration of this compound (w/w %) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| 0.1 | 450 | 0.5 |
| 0.5 | 280 | 0.3 |
| 1.0 | 180 | 0.2 |
Table 2: Effect of this compound on Zeta Potential of Emulsion Droplets
| Concentration of this compound (w/w %) | Zeta Potential (mV) | Emulsion Stability |
|---|---|---|
| 0.1 | +15 | Low |
| 0.5 | +35 | High |
| 1.0 | +45 | Very High |
Isomerization Reactions of the Oleate Moiety
The oleate moiety in this compound contains a carbon-carbon double bond in a cis configuration at the 9-position. This double bond can undergo isomerization reactions under various conditions, leading to changes in the geometric and positional structure of the fatty acid chain. researchgate.netnih.gov These reactions are significant as they can alter the physical and chemical properties of the compound.
One of the primary isomerization reactions is the cis-trans conversion. The naturally occurring cis isomer can be converted to the trans isomer, elaidic acid, when subjected to heat, catalysts, or radical initiators. researchgate.netgoogle.com For instance, heating oleic acid above 120°C in the presence of oxygen can induce cis-trans isomerization. nih.govresearchgate.net The use of acid-activated clay catalysts can also facilitate this transformation at temperatures ranging from room temperature to 250°C. google.com Nitrous acid generated in situ is another effective agent for this isomerization. semanticscholar.org
Besides geometric isomerization, positional isomerization of the double bond can also occur. The Δ9-double bond can migrate along the carbon chain to form a mixture of isomers with the double bond at various positions (e.g., C2 to C17). google.com This process is often catalyzed by acidic materials like zeolites. researchgate.net The reaction conditions, such as temperature and catalyst type, can be tuned to control the distribution of the resulting positional isomers. google.com
Furthermore, skeletal isomerization can occur, where the straight-chain oleate is converted into branched-chain isomers. researchgate.net This is typically achieved using catalysts like ferrierite zeolite at elevated temperatures. These branched-chain fatty acids can have improved thermal and oxidative stability. researchgate.net
The table below summarizes various conditions reported for the isomerization of oleic acid or its simple esters, which are indicative of the potential reactivity of the oleate moiety in this compound.
| Reaction Type | Catalyst/Conditions | Temperature (°C) | Key Findings |
| cis-trans Isomerization | Thermal (with oxygen) | > 120 | Formation of elaidic acid. nih.govresearchgate.net |
| cis-trans Isomerization | Acid-activated clay | Room Temp - 250 | Equilibrium mixture of cis and trans isomers. google.com |
| cis-trans Isomerization | Nitrous Acid | Not specified | Efficient conversion to trans isomer. semanticscholar.org |
| Positional Isomerization | Acid-activated clay | > 180 | Migration of the double bond along the chain. google.com |
| Skeletal Isomerization | Ferrierite Zeolite | ~250 | Formation of branched-chain isomers with high conversion. researchgate.net |
Applications of Cyclohexylammonium Oleate in Advanced Materials and Processes
Surfactant and Emulsifying Agent Applications
Cyclohexylammonium oleate (B1233923) is an ionic surfactant formed from the reaction of cyclohexylamine (B46788), a base, and oleic acid, a fatty acid. This structure imparts amphiphilic properties to the molecule, meaning it possesses both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) nonpolar tail. The positively charged cyclohexylammonium group serves as the hydrophilic head, while the long hydrocarbon chain of the oleate acts as the hydrophobic tail. This dual nature is fundamental to its function as a surfactant and emulsifying agent.
Fundamental Principles of Emulsion Stabilization by Cyclohexylammonium Oleate
Emulsions are thermodynamically unstable mixtures of immiscible liquids, such as oil and water. This compound stabilizes these mixtures by acting at the oil-water interface. When introduced into an oil-and-water system, the surfactant molecules spontaneously orient themselves at the interface, with the hydrophilic cyclohexylammonium head remaining in the aqueous phase and the hydrophobic oleate tail extending into the oil phase.
This adsorption at the interface leads to two primary stabilization mechanisms:
Reduction of Interfacial Tension : The presence of the surfactant molecules at the interface lowers the energetic penalty of contact between the oil and water phases. This reduction in interfacial tension facilitates the formation of smaller droplets during the emulsification process, requiring less energy to create a large interfacial area.
Formation of a Protective Barrier : The adsorbed layer of this compound forms a physical and electrostatic barrier around the dispersed droplets. This barrier prevents the droplets from coming into direct contact and coalescing, which is a primary mechanism of emulsion breakdown. researchgate.net The stabilization can occur through electrostatic repulsion between the charged head groups of the surfactant molecules on adjacent droplets and through steric hindrance from the bulky hydrocarbon tails. myfoodresearch.com
The effectiveness of emulsion stabilization depends on factors such as the concentration of the surfactant, the pH of the system, and the temperature. At a sufficient concentration, the surfactant molecules can form a densely packed interfacial film, significantly enhancing the stability of the emulsion against destabilization processes like coalescence and flocculation. mdpi.com
Use in Formulation Science for Dispersions
In formulation science, this compound's surfactant properties are utilized to create stable dispersions of solid particles in a liquid medium or to stabilize liquid-in-liquid emulsions. Its ability to modify surface properties is key to preventing the agglomeration of particles or the coalescence of liquid droplets.
For solid-in-liquid dispersions, the surfactant adsorbs onto the surface of the solid particles. The hydrophobic tails can interact with the particle surface (if it is nonpolar) or the liquid medium, while the hydrophilic heads orient towards the polar liquid phase. This creates a stabilizing layer that prevents particles from sticking together and settling out, ensuring a uniform and stable dispersion. This is particularly useful in the formulation of products where insoluble active ingredients need to be evenly distributed throughout a liquid base. The use of such surfactants is common in the formulation of emulsifiable concentrates for various industries. nih.gov
Lubricant and Tribological Applications
This compound functions effectively as a friction modifier and anti-wear additive in lubricating oils, particularly under boundary lubrication conditions where direct metal-to-metal contact is most likely to occur. Its performance stems from its ability to form a durable, low-shear film on metal surfaces.
Friction and Wear Reduction Mechanisms in this compound Lubrication
The primary mechanism by which this compound reduces friction and wear is through the formation of a self-assembled boundary film on interacting metal surfaces. mdpi.com This process involves several steps:
Adsorption : The polar cyclohexylammonium head group of the molecule has a strong affinity for metal surfaces and adsorbs onto them.
Self-Assembly : Once adsorbed, the long, nonpolar oleate tails align themselves, often in a perpendicular orientation to the surface, packing closely together. This arrangement creates an ordered, dense monolayer. scispace.com
Low-Shear Interface : This organized film creates a protective barrier that prevents direct contact between the asperities (microscopic high points) of the opposing metal surfaces. The sliding motion then occurs between these low-shear-strength organic layers rather than between the much harder metal surfaces. chalmers.se This "slippery" plane significantly reduces the coefficient of friction. researchgate.netmdpi.com
This boundary film is robust and can withstand high pressures, effectively minimizing adhesive wear, which occurs when microscopic welds between surfaces are formed and then broken. The effectiveness of similar organic friction modifiers is well-documented in tribological studies. scispace.com
Role as Additives in Base Oils
When blended into base oils (such as mineral or synthetic oils), this compound imparts enhanced lubricity and anti-wear properties. nih.gov Base oils alone may not provide sufficient protection under the high-pressure, low-speed conditions characteristic of boundary lubrication. Additives are essential to improve performance in these regimes.
As an additive, this compound is soluble in nonpolar base oils due to its long oleate tail, while the polar head remains active to interact with metal surfaces. Research on analogous ammonium (B1175870) oleate compounds has demonstrated significant improvements in tribological performance when added to base oils. For instance, studies on (2-hydroxyethyl)ammonium oleate showed a dramatic reduction in both friction and wear compared to the base oil alone. mdpi.com
The table below, based on data from an analogous ammonium oleate compound, illustrates the typical performance enhancement when such an additive is introduced to a base oil.
| Lubricant | Average Friction Coefficient | Wear Rate (mm³/N·m) |
| PAO6 Base Oil | ~0.9 | ~2.0 x 10⁻⁵ |
| PAO6 + 2% (2-hydroxyethyl)ammonium oleate | ~0.1 | ~1.0 x 10⁻⁶ |
Table based on analogous compound data from MDPI. mdpi.com This data is illustrative of the expected performance improvements.
Materials Science Applications
The unique chemical structure of long-chain amine carboxylates like this compound lends them to specialized applications in materials science, primarily as corrosion inhibitors.
The mechanism of corrosion inhibition is analogous to its function in lubrication. The polar cyclohexylammonium head group adsorbs onto the metal surface, while the long, hydrophobic oleate tail forms a dense, nonpolar barrier. researchgate.net This molecular film acts as a protective layer that isolates the metal from corrosive agents in the environment, such as water and oxygen. ekb.eg
This self-assembled film inhibits the electrochemical reactions that cause corrosion by:
Blocking active sites on the metal surface where corrosion would initiate. ekb.eg
Repelling water and other polar corrosive substances due to its hydrophobic nature.
Amine carboxylates are known to be effective vapor phase corrosion inhibitors (VCIs), where they can be applied to protect metal surfaces without direct contact. researchgate.net The compound's volatility allows it to sublime and then condense on the metal surface, forming the protective film. Studies on cyclohexylamine and its salts have shown their effectiveness in protecting various metals, including steel and aluminum alloys. researchgate.netgoogle.com This property is valuable for protecting metallic components within enclosed spaces during shipping or storage.
This compound as a Component in Polymer Synthesis (e.g., Polyurethanes)
While direct incorporation of this compound as a primary monomer in polyurethane synthesis is not extensively documented, its constituent components, oleic acid and cyclohexylamine, play significant roles in the production of polyurethanes.
Oleic acid, a renewable fatty acid, is a valuable precursor for the synthesis of bio-based polyols and diisocyanates, the fundamental building blocks of polyurethanes. mdpi.comnih.gov Through chemical modifications of its carboxylic acid group and the double bond in its alkyl chain, oleic acid can be converted into diols, which then react with isocyanates to form the polyurethane backbone. researchgate.netocl-journal.org The use of oleic acid-derived polyols can impart flexibility and hydrophobicity to the resulting polyurethane, leading to materials with enhanced hydrolytic and thermal stability. mdpi.com
Cyclohexylamine, on the other hand, can function as a catalyst in polyurethane foam production. ohans.com Amine catalysts are known to accelerate the reaction between isocyanates and polyols, which leads to the formation of urethane (B1682113) linkages. l-i.co.ukmdpi.com Cyclohexylamine can deprotonate the hydroxyl group of the polyol, increasing its nucleophilicity and promoting a faster reaction with the isocyanate. ohans.com It can also activate water molecules present in the reaction mixture, which then react with isocyanates to produce carbon dioxide gas, acting as a blowing agent for foam formation. ohans.com
The theoretical reaction pathway for the catalytic action of an amine in urethane formation is depicted in the table below.
| Step | Reactants | Catalyst | Product | Description |
| 1 | Polyol (R-OH) + Amine (e.g., Cyclohexylamine) | - | Activated Polyol + Protonated Amine | The amine catalyst deprotonates the polyol, increasing its reactivity. |
| 2 | Activated Polyol + Isocyanate (R'-NCO) | - | Urethane Linkage + Amine | The activated polyol attacks the isocyanate to form the urethane bond, regenerating the amine catalyst. |
Functionalization of Nanomaterials (e.g., Silver Nanoparticles)
This compound, or its constituent ions, serves as an effective agent for the functionalization and stabilization of nanomaterials, particularly silver nanoparticles. In the synthesis of hydrophobic silver nanoparticles, oleic acid is commonly used as a capping and stabilizing agent to control particle growth and prevent agglomeration. studylib.netnih.govredalyc.org The oleate anion adsorbs onto the surface of the silver nanoparticles, forming a protective layer. researchgate.netuu.nl
Cyclohexylamine can be used as a solvent or co-surfactant in the reaction medium, facilitating a single-phase system for the synthesis of these nanoparticles. studylib.net The presence of an amine like oleylamine, which is structurally similar to the cation that would be formed with oleic acid, can also act as a reducing agent in the synthesis of silver nanoparticles. nih.govresearchgate.net The combination of oleic acid and an amine allows for the production of small, stable, and well-dispersed silver nanoparticles that can be readily incorporated into non-polar solvents for various applications. studylib.net
The following table summarizes the roles of the components in the functionalization of silver nanoparticles.
| Component | Role in Nanoparticle Synthesis | Reference |
| Oleic Acid/Oleate | Capping agent, stabilizer, controls particle growth, prevents agglomeration. | studylib.netnih.govredalyc.org |
| Cyclohexylamine/Amine | Solvent, co-surfactant, maintains a single-phase reaction medium, can act as a reducing agent. | studylib.netnih.gov |
Research has shown that the metal content of silver nanoparticles prepared in a cyclohexylamine solution with oleic acid as a coating was approximately 93%, with the remainder being the organic coating layer. studylib.net This indicates a significant presence of the stabilizing agents on the nanoparticle surface, contributing to their stability.
Self-Assembled Systems for Controlled Release or Compartmentalization
The amphiphilic nature of this compound, with its hydrophilic ammonium head and hydrophobic oleate tail, makes it a candidate for the formation of self-assembled systems such as micelles and vesicles. These structures are of significant interest for applications in controlled release and compartmentalization.
Mixtures of oleic acid and its corresponding oleate salt are known to spontaneously form vesicles in aqueous solutions. nih.govrsc.org These vesicles, often referred to as ufasomes, can encapsulate both hydrophilic and hydrophobic molecules within their aqueous core and lipid bilayer, respectively. nih.govtandfonline.com The formation and stability of these vesicles are often pH-dependent. At a pH where both the protonated oleic acid and the deprotonated oleate anion are present, they can pack into a stable bilayer structure. nih.gov
The release of encapsulated substances from these oleic acid-based vesicles can be triggered by changes in pH. tandfonline.comresearchgate.net For instance, a decrease in pH can lead to the protonation of the oleate head groups, disrupting the vesicle structure and releasing the entrapped contents. tandfonline.com This pH-responsive behavior is particularly useful for targeted drug delivery to specific tissues or cellular compartments with different pH environments.
The table below outlines the characteristics of oleic acid-based vesicles relevant to controlled release.
| Property | Description | Significance for Controlled Release |
| Self-Assembly | Spontaneous formation of vesicles in aqueous media due to the amphiphilic nature of oleic acid/oleate. | Enables the encapsulation of therapeutic agents. |
| pH-Sensitivity | Vesicle stability is dependent on the pH of the surrounding medium. | Allows for triggered release of encapsulated contents in response to specific pH environments. |
| Biocompatibility | Oleic acid is a naturally occurring fatty acid, suggesting good biocompatibility. | Reduces the risk of adverse reactions in biological systems. |
Role in Extraction and Separation Processes
This compound can be classified as a protic ionic liquid, and its properties are highly relevant in the fields of liquid-liquid extraction and affinity separation.
Liquid-Liquid Extraction with this compound-based Ionic Liquids
Ionic liquids based on fatty acids, such as those with an oleate anion, have emerged as promising "greener" alternatives to traditional organic solvents for liquid-liquid extraction processes. researchgate.netrsc.org These ionic liquids are often biocompatible, non-toxic, and derived from renewable resources. rsc.org
Ionic liquids containing the oleate anion have demonstrated high efficiency in the extraction of transition metal ions from aqueous solutions. researchgate.netmdpi.com For example, tetraalkylammonium oleates have shown excellent extraction efficiencies (>99%) for Mn(II), Fe(II), and Zn(II) chlorides, while having negligible extraction for alkali metal salts. researchgate.netrsc.org This selectivity is a key advantage in metallurgical and waste treatment processes. The extraction mechanism is believed to involve an ion-transfer from the aqueous phase to the organic (ionic liquid) phase. nih.govbohrium.com
Furthermore, fatty acid-based ionic liquids have been successfully employed for the extraction of organic acids, such as volatile fatty acids, from fermentation broths. mdpi.com The efficiency of the extraction can be influenced by factors such as the structure of the ionic liquid, the pH of the aqueous phase, and the temperature. nih.govnih.gov
The following table presents data on the extraction efficiency of metal ions using a fatty acid-based ionic liquid.
| Metal Ion | Extraction Efficiency (%) | Reference |
| Mn(II) | >99 | researchgate.netrsc.org |
| Fe(II) | >99 | researchgate.netrsc.org |
| Zn(II) | >99 | researchgate.netrsc.org |
| Li(I) | Negligible | researchgate.netrsc.org |
| Na(I) | Negligible | researchgate.netrsc.org |
| K(I) | Negligible | researchgate.netrsc.org |
Affinity Separation Mechanisms
Affinity separation is a technique that relies on the specific and reversible binding between a target molecule and a ligand immobilized on a solid support. While direct applications of this compound in classical affinity chromatography are not widely reported, the principles of its interactions are relevant to affinity-based separation mechanisms.
The concept of "task-specific" ionic liquids, which are designed with specific functional groups to interact with target molecules, aligns with the principles of affinity separation. mdpi.com An ionic liquid like this compound possesses distinct functionalities: the ammonium cation can engage in electrostatic interactions and hydrogen bonding, while the long alkyl chain of the oleate anion provides hydrophobicity, and its carboxylate group can coordinate with metal ions.
These varied interaction capabilities can be exploited for selective separations. For instance, functionalized ionic liquids can be used as modifiers for stationary phases in chromatography to enhance the separation of specific compounds. nih.gov The affinity of the ionic liquid for certain analytes can be tuned by altering its cationic and anionic components. This approach can be used to design separation systems with high selectivity for target molecules, which is the fundamental principle of affinity-based separations. digitellinc.com
Structure Activity Relationships and Molecular Design Principles for Cyclohexylammonium Oleate Analogues
Influence of Cation Structure on Cyclohexylammonium Oleate (B1233923) Behavior
Introducing substituents onto the cyclohexyl ring can alter the steric bulk and hydrophobicity of the cation, thereby influencing the packing of the surfactant molecules at interfaces and in micelles. While specific data for cyclohexylammonium oleate is limited, general principles from surfactant chemistry can be applied. For instance, the addition of alkyl groups to the cyclohexyl ring would be expected to increase the hydrophobic character of the cation. This increased hydrophobicity can lead to a lower critical micelle concentration (CMC), as the molecules have a greater tendency to self-assemble to minimize contact with water.
The position and size of the substituent are also critical. A bulky substituent near the ammonium (B1175870) headgroup could sterically hinder close packing of the headgroups, potentially leading to a larger area per molecule at the air-water interface and affecting the curvature of the micelles.
Table 1: Predicted Effects of Cyclohexyl Ring Substitution on this compound Properties
| Substituent | Position on Ring | Predicted Effect on CMC | Predicted Effect on Surface Tension at CMC (γcmc) | Rationale |
| Methyl | 4- (para) | Decrease | Decrease | Increased overall hydrophobicity, leading to more efficient packing at the interface. |
| tert-Butyl | 4- (para) | Significant Decrease | Variable | Substantially increased hydrophobicity, but the bulky group may disrupt optimal packing. |
| Hydroxyl | 4- (para) | Increase | Increase | Increased polarity of the cation reduces the driving force for micellization. |
| Phenyl | 4- (para) | Decrease | Decrease | The aromatic ring increases hydrophobicity and potential for π-π stacking interactions, which can favor aggregation. researchgate.net |
Modification of the ammonium group, for instance, by N-alkylation to form quaternary ammonium salts, would fundamentally alter the ionic interactions. The primary ammonium group in this compound is capable of hydrogen bonding, which contributes to the stability of the headgroup region in aggregates. Replacing the hydrogen atoms with alkyl groups would eliminate this hydrogen-bonding capability.
Quaternization of the ammonium group would create a permanently charged cationic center, which could enhance its interaction with anionic species and surfaces. This modification would also increase the steric bulk around the nitrogen atom, influencing the packing of the surfactant molecules. The strength of the ionic bond with the oleate anion can be influenced by the degree of substitution on the nitrogen atom, which in turn affects the salt's dissociation in different media.
Modulation of Oleate Chain on Compound Performance
The oleate anion, being a long-chain unsaturated fatty acid, is a major determinant of the surfactant properties of this compound. Modifications to this chain can significantly impact the compound's performance.
The length of the fatty acid chain is a key factor in determining the hydrophobicity of the surfactant. Increasing the chain length from, for example, a C16 (palmitoleate) to a C20 (gadoleate) analogue of oleate would increase the hydrophobicity. This generally leads to a lower CMC and a lower surface tension at the CMC, as the longer alkyl chain provides a stronger driving force for aggregation. nih.govresearchgate.net
The position of the double bond in the fatty acid chain also influences the molecule's geometry and packing. A double bond in the middle of the chain, as in oleic acid (a cis-Δ9-octadecenoic acid), creates a "kink" in the hydrocarbon tail. This kink increases the cross-sectional area of the tail, which can disrupt ordered packing in micelles and at interfaces. This can result in a higher CMC compared to a saturated fatty acid salt of the same chain length. Moving the double bond towards the end of the chain would reduce this kinking effect and allow for more efficient packing.
Table 2: Predicted Influence of Fatty Acid Chain Modifications on Cyclohexylammonium Salt Properties
| Fatty Acid Moiety | Chain Length | Double Bond Position | Predicted Effect on CMC (vs. Oleate) | Rationale |
| Palmitoleate | C16 | Δ9 | Increase | Shorter hydrophobic chain reduces the driving force for micellization. |
| Gadoleate | C20 | Δ9 | Decrease | Longer hydrophobic chain increases the driving force for micellization. nih.gov |
| Elaidic acid (trans-oleate) | C18 | Δ9 | Decrease | The trans configuration results in a more linear chain, allowing for more compact packing than the cis-isomer. |
| Vaccenic acid | C18 | Δ11 | Minor Change | The shift in double bond position may slightly alter packing efficiency. |
Chemical modification of the double bond in the oleate chain offers a versatile route to tune the properties of this compound.
Hydroxylation: Introducing one or more hydroxyl groups at the site of the double bond would increase the polarity of the hydrophobic tail. This would likely lead to a higher CMC and potentially altered aggregation structures. The hydroxylated oleate moiety could also participate in hydrogen bonding, which would influence its interaction with water and other molecules. Surfactants with hydroxyl groups in their alkyl chains are known to exhibit unique interfacial properties. researchgate.net
Epoxidation: The conversion of the double bond to an epoxide ring introduces a reactive site into the molecule. nih.gov Epoxidized fatty acid salts can serve as intermediates for further functionalization. The epoxide group itself is more polar than a double bond, which would be expected to increase the CMC. The presence of the oxirane ring would also alter the geometry of the alkyl chain, affecting its packing. whiterose.ac.uk
Rational Design of this compound for Targeted Applications
The structure-activity relationships discussed above provide a framework for the rational design of this compound analogues for specific applications.
For instance, in the design of corrosion inhibitors , a strong interaction with the metal surface is desired. This might be achieved by modifying the ammonium group to a quaternary ammonium salt to enhance electrostatic interactions. Additionally, substitutions on the cyclohexyl ring that increase the molecule's footprint could lead to the formation of a more effective protective film on the metal surface. nih.govgoogle.commdpi.com
For applications as lubricant additives , the ability to form stable, protective films on surfaces under shear is crucial. This could be tuned by adjusting the length and structure of the oleate chain to control the viscosity and film-forming properties of the compound. For example, a longer chain might provide better lubrication under certain conditions. The introduction of polar groups through hydroxylation could also enhance surface adhesion. psgraw.comresearchgate.netmdpi.commdpi.comscispace.com
In applications requiring specific emulsification or solubilization properties, the balance between the hydrophilic and lipophilic parts of the molecule (the hydrophilic-lipophilic balance, or HLB) is critical. This can be finely tuned by a combination of modifications, such as changing the fatty acid chain length, introducing polar groups like hydroxyls, or altering the substitution on the cyclohexylammonium headgroup.
Tailoring Amphiphilic Balance for Specific Interfacial Activities
The interfacial activity of this compound analogues is critically dependent on their amphiphilic balance, the relative strength of the hydrophilic (polar) headgroup and the hydrophobic (nonpolar) tail. Fine-tuning this balance through systematic structural modifications allows for the optimization of these surfactants for specific applications, such as emulsification, foaming, and surface wetting. The primary strategies for tailoring this balance involve modifications to both the cyclohexylammonium headgroup and the oleate tail.
Modifications to the Hydrophobic Oleate Tail:
Alkyl Chain Length: The length of the fatty acid chain is a primary determinant of hydrophobicity. Increasing the chain length generally enhances the hydrophobic character, leading to a lower critical micelle concentration (CMC) and potentially greater surface activity. However, excessively long chains can lead to decreased water solubility. For instance, analogues based on stearic acid (C18, saturated) would exhibit stronger hydrophobic interactions compared to those based on lauric acid (C12, saturated). semanticscholar.org
Degree of Unsaturation: The presence of double bonds in the oleate tail (C18:1) introduces a "kink" in the hydrocarbon chain. This kink disrupts packing at interfaces, which can lead to a larger area per molecule and altered interfacial tension. Analogues with saturated tails, like stearate, can pack more densely, resulting in more rigid interfacial films. Conversely, increasing the number of double bonds (e.g., using linoleate, C18:2) further disrupts packing and can increase the fluidity of the interfacial layer. rsc.org
Branching: Introducing branching into the alkyl tail increases the cross-sectional area of the hydrophobic group. This steric hindrance can significantly affect how the surfactant molecules pack at an interface, often leading to a less ordered and more fluid film.
Modifications to the Hydrophilic Cyclohexylammonium Headgroup:
The size and polarity of the cyclohexylammonium headgroup can be modified to adjust the hydrophilic nature of the surfactant.
Substitution on the Cyclohexyl Ring: Introducing polar substituents, such as hydroxyl (-OH) or additional amine (-NH2) groups, onto the cyclohexyl ring increases the headgroup's polarity and, consequently, its hydrophilicity. This can lead to increased water solubility and a higher CMC.
N-Alkylation of the Ammonium Group: The degree of substitution on the nitrogen atom of the ammonium group also plays a role. A primary ammonium group (as in cyclohexylammonium) has a different hydration shell and steric profile compared to a secondary, tertiary, or quaternary ammonium group. While quaternization would create a permanently charged cationic headgroup, modification to secondary or tertiary amines before protonation can subtly alter the headgroup's effective size and interaction with water.
The interplay between these structural modifications allows for the precise tuning of the amphiphilic balance to achieve desired interfacial properties. For example, a highly efficient emulsifier for oil-in-water emulsions might be designed with a moderately long, saturated alkyl tail for strong anchoring in the oil phase and a highly polar, substituted cyclohexylammonium headgroup for strong interaction with the aqueous phase.
Table 1: Influence of Structural Modifications on the Amphiphilic Balance and Interfacial Activity of this compound Analogues
| Structural Modification | Effect on Hydrophobicity | Effect on Hydrophilicity | Predicted Impact on Interfacial Activity |
| Oleate Tail | |||
| Increase in alkyl chain length | Increases | No significant change | Lower CMC, potentially higher surface activity, decreased water solubility. |
| Decrease in alkyl chain length | Decreases | No significant change | Higher CMC, potentially lower surface activity, increased water solubility. |
| Saturation of double bond (Oleate to Stearate) | Increases (due to linear packing) | No significant change | Allows for denser packing at the interface, forming more rigid films. |
| Introduction of additional double bonds | Decreases (due to kinking) | No significant change | Disrupts packing, leading to more fluid interfacial films. |
| Cyclohexylammonium Headgroup | |||
| Addition of polar substituents (e.g., -OH) to the ring | No significant change | Increases | Increased water solubility, potentially higher CMC. |
| N-methylation of the amine | Increases slightly | Decreases slightly | May slightly lower the CMC and affect headgroup packing. |
Designing for Specific Catalytic or Self-Assembly Behaviors
Beyond tailoring interfacial activity, the molecular design of this compound analogues can be directed towards inducing specific catalytic functionalities or controlling their self-assembly into complex supramolecular structures.
Designing for Catalytic Activity:
The cyclohexylammonium headgroup can serve as a scaffold for the incorporation of catalytically active moieties. By functionalizing the cyclohexyl ring, it is possible to create surfactant catalysts (catalytic surfactants) that can enhance reaction rates in multiphase systems.
Incorporation of Catalytic Groups: Functional groups capable of catalysis, such as hydroxyl groups for esterolysis or amine groups for aldol-type reactions, can be chemically attached to the cyclohexyl ring. These catalytic headgroups would be positioned at the oil-water interface by the self-assembling nature of the surfactant, creating a localized high concentration of the catalyst where reactants may also be concentrated.
Phase Transfer Catalysis: The inherent nature of this compound as an ion pair makes it a potential phase transfer catalyst. The oleate anion can be exchanged for other anions, allowing the transport of reactive species from an aqueous phase to an organic phase where a reaction can occur. The efficiency of this process can be tuned by modifying the steric bulk of the cyclohexylammonium cation to influence its solubility in the organic phase and its ion-pairing strength.
Controlling Self-Assembly:
The self-assembly behavior of this compound analogues in solution is dictated by the geometry of the molecule, which can be described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup (a₀), and the length of the tail (lₑ). By systematically modifying the molecular structure, it is possible to favor the formation of different aggregate structures beyond simple spherical micelles.
Spherical Micelles (CPP < 1/3): This is the typical structure for many surfactants. It is favored by a relatively large headgroup area compared to the tail volume. Analogues with bulky substituents on the cyclohexylammonium headgroup would likely form spherical micelles.
Worm-like or Cylindrical Micelles (1/3 < CPP < 1/2): Increasing the hydrophobicity of the tail (e.g., by using a longer saturated alkyl chain) or decreasing the effective area of the headgroup can promote the transition from spherical to cylindrical micelles. This can lead to a significant increase in the viscosity of the solution.
Vesicles or Bilayers (1/2 < CPP < 1): Surfactants with a tail volume that is comparable to the headgroup area and tail length, such as double-tailed surfactants, tend to form vesicles or lamellar structures. A this compound analogue could be designed to favor vesicle formation by, for example, using a dicarboxylic acid to link two cyclohexylammonium headgroups, creating a "gemini" surfactant structure.
Reverse Micelles (in nonpolar solvents): In an oil-continuous phase, this compound and its analogues can form reverse micelles, where the polar headgroups are sequestered in a core and the hydrophobic tails extend into the solvent. The size and shape of these reverse micelles can be controlled by the molecular structure and the amount of solubilized water.
Table 2: Molecular Design Principles for Directing the Behavior of this compound Analogues
| Desired Behavior | Design Principle | Specific Structural Modification | Rationale |
| Enhanced Catalysis | Incorporate catalytic functionalities | Add -OH, -NH₂, or other catalytic groups to the cyclohexyl ring. | Positions the catalytic site at the interface where reactants can concentrate. |
| Phase Transfer Catalysis | Optimize ion pairing and organic phase solubility | Increase the steric bulk of the cyclohexylammonium headgroup. | Enhances solubility of the ion pair in the organic phase. |
| Formation of Cylindrical Micelles | Increase the Critical Packing Parameter | Lengthen the oleate tail (e.g., use behenic acid). | Increases the volume of the hydrophobic domain relative to the headgroup area. |
| Formation of Vesicles | Approach a CPP value of 1 | Create a double-tailed analogue or a gemini (B1671429) surfactant. | Balances the cross-sectional area of the headgroup and tail(s). |
| Tunable Reverse Micelles | Control headgroup polarity | Introduce substituents on the cyclohexyl ring to alter its interaction with solubilized water. | Modifies the size and water-solubilizing capacity of the reverse micelle core. |
Future Research Directions and Emerging Trends for Cyclohexylammonium Oleate Chemistry
Integration with Advanced Manufacturing Techniques
The transition from traditional batch processing to more sophisticated and automated manufacturing techniques is a critical step in realizing the full industrial potential of Cyclohexylammonium Oleate (B1233923).
Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over conventional batch methods, including enhanced heat and mass transfer, improved safety, and greater potential for automation and process optimization. mdpi.comrsc.org While specific literature on the continuous-flow synthesis of Cyclohexylammonium Oleate is nascent, the principles have been successfully applied to its constituent precursors and related molecules.
For instance, the synthesis of Lomustine, a pharmaceutical that involves a cyclohexylamine (B46788) precursor, has been demonstrated in a one-flow system, achieving a high yield with a short residence time. mdpi.comtue.nl This process involves the carbamoylation of cyclohexylamine followed by nitrosation, with each step performed under different flow rates. mdpi.com Such multi-step syntheses in flow reactors highlight the potential for developing a streamlined, end-to-end process for this compound, starting from the synthesis of cyclohexylamine itself, followed by its acid-base reaction with oleic acid in a subsequent flow module.
Future research would likely focus on optimizing reaction conditions such as temperature, pressure, residence time, and solvent systems within a microreactor setup. umontreal.ca The goal would be to develop a high-throughput, scalable, and cost-effective manufacturing process.
Table 1: Hypothetical Comparison of Batch vs. Continuous-Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Proposed Continuous-Flow Synthesis |
|---|---|---|
| Reaction Vessel | Large stirred-tank reactor | Microreactor or packed-bed reactor |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mixing | Potentially non-uniform | Rapid and highly efficient |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |
| Scalability | Scaling-up can be complex | Achieved by parallelization or longer run times |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Productivity | Lower space-time yield | Higher space-time yield |
Additive manufacturing, or 3D printing, offers unprecedented opportunities for creating complex, customized structures. mdpi.com The development of functional inks based on novel materials is a key area of research. Oleate-based materials, including oleogels and polymers containing oleate-capped nanoparticles, are being explored for extrusion-based 3D printing. arxiv.orgresearchgate.net
Recent work has demonstrated methods for dispersing oleate-capped nanoparticles (oc-NPs) into commercial 3D printable polymer resins, enabling the fabrication of active polymer micro-photonic devices. arxiv.orgresearchgate.net This suggests a promising future for this compound as either a primary component of a printable ink or as a functional additive. Its ionic and amphiphilic nature could be leveraged to create self-assembling structures, control the rheology of the printing ink, or impart specific thermal or chemical properties to the final printed object.
Future research will likely explore the formulation of this compound into printable oleogels, hydrogels, or composite resins. mdpi.com Key challenges will include optimizing the viscoelastic properties of the ink for printability and ensuring the structural integrity and desired functionality of the printed objects. researchgate.net
High-Throughput Screening and Combinatorial Approaches for this compound Derivatives
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new materials with optimized properties. rsc.orgnih.gov This approach involves the rapid synthesis of large libraries of structurally related compounds, which are then screened for desired activities or properties. nih.gov
For this compound, a combinatorial approach could be used to generate a library of derivatives by systematically varying either the amine or the carboxylic acid component. For example, analogs could be synthesized using different cyclic amines or various saturated and unsaturated fatty acids. This would allow for the fine-tuning of properties such as melting point, viscosity, solubility, and thermal stability.
The screening of these libraries could be automated, using techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) to assess properties relevant to specific applications, such as their interaction with biological targets or their performance as phase change materials. nih.govresearchgate.net This data-rich approach enables the rapid identification of structure-activity relationships, guiding the rational design of new and improved materials. rsc.org
Table 2: Illustrative Combinatorial Library Based on the this compound Scaffold
| Library Entry | Amine Component | Carboxylic Acid Component | Potential Property Variation |
|---|---|---|---|
| Parent | Cyclohexylamine | Oleic Acid | Baseline properties |
| Derivative 1 | Methylcyclohexylamine | Oleic Acid | Increased hydrophobicity, lower melting point |
| Derivative 2 | Cyclopentylamine | Oleic Acid | Altered packing, modified thermal properties |
| Derivative 3 | Cyclohexylamine | Stearic Acid | Saturated chain, higher melting point, different phase behavior |
| Derivative 4 | Cyclohexylamine | Linoleic Acid | Increased unsaturation, lower melting point, higher reactivity |
In Situ and Operando Spectroscopic Characterization of this compound Systems
Understanding how a material functions in real-time under operational conditions is crucial for optimizing its performance. Operando spectroscopy is an advanced methodology that combines the spectroscopic characterization of a material while simultaneously measuring its activity or performance. wikipedia.orgchimia.ch This technique aims to establish direct structure-reactivity relationships. wikipedia.org
For this compound, operando techniques could provide invaluable insights into its dynamic behavior. For example, if used as a catalyst or reaction medium, techniques like high-pressure infrared (HP-IR) and NMR spectroscopy could be employed to identify reaction intermediates and elucidate mechanistic pathways in real-time. st-andrews.ac.uk If used in a material application, such as a phase-change material or a self-healing polymer, operando X-ray diffraction (XRD) or Raman spectroscopy could track structural changes during thermal cycling or damage-repair processes. chimia.ch
The core advantage of this approach is its ability to capture the transient states and dynamic nature of the material, which are often missed by conventional ex situ characterization methods. ethz.chmdpi.com Future research will focus on designing specialized in situ cells that allow for the study of this compound systems under relevant temperatures, pressures, and chemical environments. aspbs.com
Advanced Theoretical Modeling for Predictive Design of this compound Analogs
Computational chemistry and theoretical modeling are becoming indispensable tools in materials science for predicting molecular properties and guiding experimental work. By using quantum mechanics and molecular dynamics simulations, researchers can investigate the electronic structure, intermolecular interactions, and bulk properties of materials before they are synthesized.
For this compound, advanced theoretical models can be used to predict how structural modifications will affect its key properties. For example, density functional theory (DFT) calculations could predict the impact of substituting the cyclohexyl ring or modifying the oleate chain on the compound's thermal stability, electronic properties, and interaction energies. Group additivity methods can be used to estimate physical properties like refractivity and polarizability for a range of designed analogs. mdpi.com
This predictive capability allows for the in silico design and screening of a vast chemical space of potential analogs, identifying the most promising candidates for synthesis and experimental validation. researchgate.net This rational, model-driven approach significantly accelerates the material discovery process, reducing the time and resources required compared to a purely trial-and-error methodology.
Exploration of this compound in Novel Bio-inspired and Biomimetic Systems
Nature provides a vast library of sophisticated materials and systems that have been optimized over millions of years of evolution. mdpi.com Bio-inspired and biomimetic chemistry seeks to mimic these natural designs to create new functional materials. mdpi.comrsc.org
Given that its components—a fatty acid and an amine—are fundamental building blocks in biology, this compound is an excellent candidate for use in bio-inspired systems. Its amphiphilic nature, allowing it to form micelles or vesicles in aqueous environments, mimics the behavior of lipids in cell membranes. This property could be exploited for creating novel drug delivery systems that are designed to fuse with cell membranes for targeted therapeutic release. nih.gov
Furthermore, the reversible ionic interactions and potential for hydrogen bonding in this compound could be harnessed to develop self-healing materials that mimic the repair mechanisms found in biological tissues. Researchers are designing polymers that emulate biological structures to achieve enhanced mechanical properties and functionalities. mdpi.com The integration of this compound into such polymer matrices could introduce dynamic cross-links, enabling a material to repair itself upon damage.
Q & A
Q. What are the standard synthetic routes for preparing cyclohexylammonium oleate, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via acid-base reactions between cyclohexylamine and oleic acid. A common approach involves dissolving oleic acid in a polar solvent (e.g., methanol) and gradually adding cyclohexylamine under stirring at room temperature. The reaction can be monitored by pH titration to ensure complete neutralization. Purification involves solvent evaporation and recrystallization from acetone or ethanol . Optimization may include inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of the oleate moiety, as demonstrated in analogous synthesis protocols for related ammonium salts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : To confirm the presence of carboxylate (COO⁻) and ammonium (NH₃⁺) groups via peaks at ~1540 cm⁻¹ (antisymmetric COO⁻ stretch) and ~3000–3300 cm⁻¹ (N–H stretches) .
- Elemental Analysis (EA) : To verify C/H/N ratios against theoretical values (e.g., EA discrepancies >2% may indicate impurities) .
- TGA/DTG : To assess thermal stability and confirm coordination modes by comparing residual mass with theoretical predictions .
Q. How can researchers ensure reproducibility in preparing this compound for biological assays?
Standardize protocols by:
- Using high-purity oleic acid (≥99%) and distilled cyclohexylamine.
- Documenting solvent ratios (e.g., methanol:toluene = 1:2) and reaction times (e.g., 24 hours under reflux) .
- Reporting purification steps (e.g., recrystallization solvents, drying temperatures) and storage conditions (e.g., desiccated, −20°C) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural variations in this compound (e.g., hydrogen bonding, anion conformation) influence its coordination chemistry?
X-ray crystallography reveals that cyclohexylammonium salts form extended hydrogen-bonding networks. For example, in bis(cyclohexylammonium) 2,2′-disulfanediyldibenzoate, N–H⋯O interactions stabilize the crystal lattice, while the anion’s twisted conformation (C–S–S–C torsion angle = 87.13°) affects metal-binding capacity . Similar analysis for this compound would require single-crystal XRD to map intermolecular interactions and predict reactivity with transition metals (e.g., Fe³⁺) .
Q. What experimental strategies resolve contradictions in reported data on this compound’s solubility and stability?
Discrepancies in solubility (e.g., water vs. ethanol) may arise from differing hydration states or impurities. To address this:
- Perform dynamic light scattering (DLS) to detect aggregates in solution.
- Compare HPLC purity profiles across studies and validate with independent methods like NMR (e.g., integration of oleate’s vinyl protons at δ 5.3 ppm) .
- Use controlled humidity chambers to assess hygroscopicity’s impact on stability .
Q. How can computational modeling (e.g., DFT) predict this compound’s behavior in catalytic or biochemical systems?
Density functional theory (DFT) simulations at the M06-2X/6-31G+(d,p) level can model oleate’s radical formation pathways during thermal degradation, as shown for methyl oleate . For biochemical interactions, molecular docking studies may predict how the amphiphilic structure of this compound integrates into lipid bilayers or inhibits enzymes like ceramide synthases .
Methodological Guidelines
- Data Presentation : Follow IUPAC guidelines for reporting crystallographic data (e.g., CIF files for XRD structures) and include raw spectral data (FT-IR, NMR) in supplementary materials .
- Contradiction Analysis : Use Bland-Altman plots to compare analytical results across labs or revisit synthetic conditions (e.g., solvent polarity, stoichiometry) to identify outlier sources .
- Ethical Reporting : Cite primary literature (e.g., Acta Crystallographica for structural data) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
